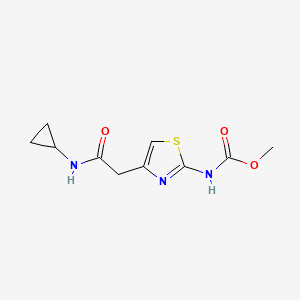

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with cyclopropylamine and an appropriate carbonyl compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Step 1: Reaction of 2-aminothiazole with cyclopropylamine to form an intermediate.

Step 2: Addition of a carbonyl compound (e.g., methyl chloroformate) to the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

化学反应分析

Hydrolysis Reactions

The carbamate and amide groups undergo hydrolysis under acidic or basic conditions:

Carbamate Hydrolysis

-

Basic conditions : Treatment with NaOH in methanol cleaves the methyl carbamate to form the corresponding amine. For structurally analogous compounds, complete hydrolysis occurs within 24 hours at 50°C (e.g., conversion of ethyl esters to carboxylic acids using 1M NaOH ).

R-O-C(=O)-NH2+NaOH→R-OH+NH3+NaHCO3 -

Acidic conditions : Stability tests in JP1 (pH 1.2) show degradation of similar carbamates within hours, forming amine and carbonic acid derivatives .

Amide Hydrolysis

-

The cyclopropane-linked amide resists mild hydrolysis but degrades under prolonged exposure to strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH at elevated temperatures) .

Coupling Reactions

The amine generated from carbamate hydrolysis participates in further functionalization:

Reagents and Conditions

For example, coupling with 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde using NaBH(OAc)₃ yields hybrid heterocyclic derivatives .

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety undergoes strain-driven reactions:

-

Acid-mediated ring opening : Exposure to HCl in dioxane cleaves the cyclopropane ring, forming a linear alkyl chloride intermediate .

-

Nucleophilic attack : Thiols or amines react with the cyclopropane under basic conditions, leading to ring expansion or substitution.

Stability Profile

Stability studies under varying pH (JP1, JP2, and Britton–Robinson buffers) reveal:

| Condition | pH | Degradation Pathway | Half-Life (hours) | Source |

|---|---|---|---|---|

| Acidic (JP1) | 1.2 | Carbamate hydrolysis | <6 | |

| Neutral (JP2) | 6.8 | No significant degradation | >48 | |

| Alkaline | 10.0 | Amide and carbamate hydrolysis | 12–24 |

Functionalization of the Thiazole Ring

Electrophilic substitution at the thiazole C-5 position is feasible:

-

Halogenation : NBS or NCS in DMF introduces bromine or chlorine at C-5.

-

Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids extends the π-system.

Derivatization for Biological Screening

The compound serves as a precursor for bioactive analogs:

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate exhibit promising anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the thiazole ring enhances the interaction with biological targets, making it a valuable scaffold in drug design for cancer therapies .

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes. In vitro studies demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

1.3 Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain enzymes involved in metabolic pathways, which could be beneficial in managing diseases like diabetes and obesity. The compound's ability to selectively inhibit these enzymes may lead to reduced side effects compared to traditional inhibitors .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against plant pathogens has been evaluated, showing that it can inhibit fungal growth and protect crops from various diseases. This application is particularly relevant in sustainable agriculture, where there is a need for effective yet environmentally friendly pest control solutions .

2.2 Herbicide Potential

Research into the herbicidal properties of thiazole derivatives suggests that this compound could be developed into a selective herbicide. Its mode of action involves disrupting the biosynthesis pathways in target weeds, thus providing an alternative to conventional herbicides that often have broader ecological impacts .

Material Science

3.1 Polymer Synthesis

this compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer backbones can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials .

3.2 Nanomaterials

The compound's unique chemical structure allows for its use in creating nanomaterials with specific functionalities. Thiazole-based nanomaterials have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

作用机制

The mechanism of action of Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

相似化合物的比较

Similar Compounds

2-Aminothiazole: A precursor in the synthesis of the compound, known for its biological activities.

Benzothiazole Derivatives: Similar in structure and also exhibit diverse biological activities.

Isoxazole Derivatives: Another class of heterocyclic compounds with comparable applications in medicinal chemistry.

Uniqueness

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyclopropylamino group and thiazole ring contribute to its unique properties, making it a valuable compound for research and development.

生物活性

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex structure characterized by a thiazole ring and a cyclopropyl amino group. The molecular formula is C11H14N2O2S, with a molecular weight of approximately 246.31 g/mol. The presence of the thiazole moiety is significant for its biological activity, as thiazoles are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has been evaluated for its activity against various microbial strains. In vitro studies show that it demonstrates moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Thiazole derivatives have been explored as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. This compound has shown promising results in preliminary studies targeting cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer therapeutic .

The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacteria and cancer cells. The thiazole ring contributes to the compound's ability to interact with enzymes critical for cellular metabolism, leading to reduced viability of target cells .

Case Studies

- Antibacterial Efficacy : In a study conducted on various thiazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Studies : A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations over 48 hours. The results demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that this compound effectively induces programmed cell death in cancer cells .

Data Summary

属性

IUPAC Name |

methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-16-10(15)13-9-12-7(5-17-9)4-8(14)11-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,14)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIYGRQGAAFTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。